N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
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Description
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, also known as FTDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTDC belongs to the class of thiadiazole-based compounds, which have been found to exhibit diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
Antifungal Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide and its derivatives have been explored for their antifungal properties. A study highlighted the synthesis and characterization of a similar compound, focusing on its structure-active relationship and antifungal activity based on density functional theory (DFT) calculations. The compound demonstrated significant antifungal activity (Zhai et al., 2016).
Anticancer Potential
Research has also delved into the anticancer properties of related compounds. For instance, certain benzothiazole derivatives, which have structural similarities, were synthesized and evaluated for their potential anticancer activity. These studies included assessing their effects on various cancer cell lines and analyzing their molecular structure for better understanding their anticancer mechanisms (Osmaniye et al., 2018).
Antimicrobial and Antioxidant Properties
Compounds structurally related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide have been examined for their antimicrobial and antioxidant activities. This includes the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, which were found to have notable antimicrobial activity against various microorganisms and displayed antilipase activity (Başoğlu et al., 2013).
Applications in Biochemistry and Drug Discovery
The compound and its related derivatives have been used extensively in biochemical studies and drug discovery. This includes their utilization in molecular modeling, as well as in the synthesis of new analogs for screening against different biological targets. These studies contribute significantly to the understanding of the pharmacological potential and biochemical interactions of these compounds (Sraa Abu-Melha, 2021).
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS2/c14-10-3-1-2-8(6-10)7-19-13-17-16-12(20-13)15-11(18)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPHAQYMQMBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
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